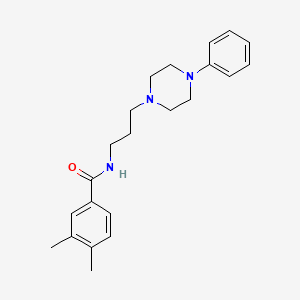
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as DPBA, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DPBA belongs to the class of benzamide derivatives and is structurally similar to other drugs such as risperidone and aripiprazole.
Applications De Recherche Scientifique
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. Additionally, 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease.
Mécanisme D'action
Mode of Action
It’s known that the compound has a piperazine moiety, which is often associated with significant bioactivity in various drug compounds
Biochemical Pathways
Compounds with a piperazine moiety have been reported to have potent antibacterial, antimalarial, antipsychotic, and antifungal activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Compounds with a piperazine moiety have been reported to have significant bioactivity , suggesting that this compound may also have notable effects at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide for lab experiments is its high potency and selectivity for dopamine D2 receptors and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for research on 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide. One area of interest is the development of more potent and selective 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide analogs that can be used for therapeutic applications. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide. Additionally, further studies are needed to determine the safety and efficacy of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 1-(4-phenylpiperazin-1-yl)propan-2-amine in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, where the benzoyl chloride reacts with the amine group of the piperazine ring. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-18-9-10-20(17-19(18)2)22(26)23-11-6-12-24-13-15-25(16-14-24)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQHZQIYXOVLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

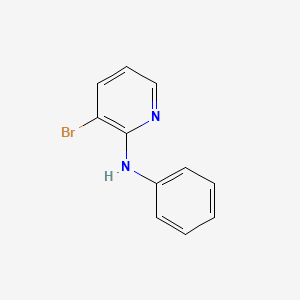
![(1R,5S)-3-(phenylsulfonyl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850879.png)

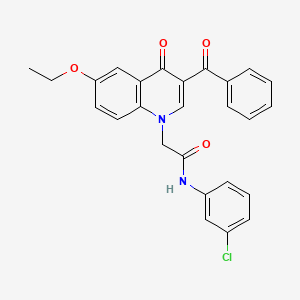
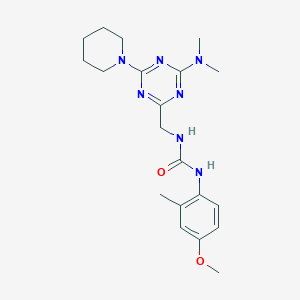
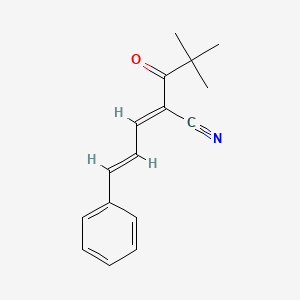
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)
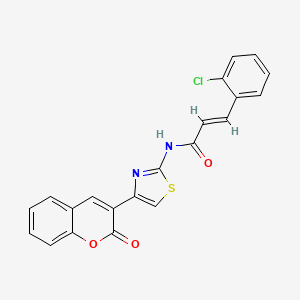
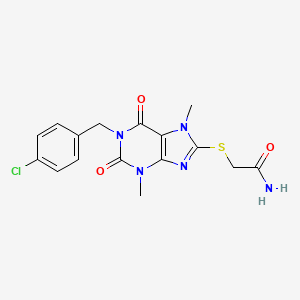
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)

![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)
![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)
![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)